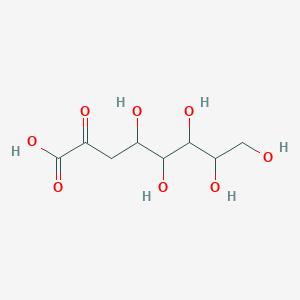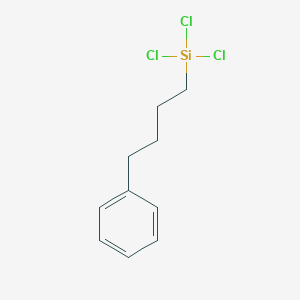
Trichloro(4-phenylbutyl)silane
Übersicht
Beschreibung
Trichloro(4-phenylbutyl)silane is a silicon-based compound that is part of a broader class of organosilicon compounds with potential applications in various fields, including materials science and synthetic chemistry. Although the provided papers do not directly discuss Trichloro(4-phenylbutyl)silane, they offer insights into the synthesis, structure, and reactivity of related trichlorosilanes and their derivatives, which can be informative for understanding the properties and potential uses of Trichloro(4-phenylbutyl)silane.
Synthesis Analysis
The synthesis of trichlorosilanes and their derivatives typically involves coupling reactions between organolithium compounds and silicon tetrachloride or chlorosilanes. For example, trifluoro(2,4,6-tri-t-butylphenyl)silane was prepared by treating the corresponding aryllithium with silicon tetrafluoride . Similarly, a series of multifunctional (chloromethyl)silanes were synthesized through coupling reactions between (chloromethyl)lithium and chlorosilanes . These methods could potentially be adapted for the synthesis of Trichloro(4-phenylbutyl)silane by using the appropriate organolithium precursor.
Molecular Structure Analysis
The molecular structure of trichlorosilanes can vary significantly depending on the substituents attached to the silicon atom. For instance, triaryl(phenylethyl)silanes exhibit different structural motifs, including folded structures due to intramolecular π-stacking interactions and intermolecular π-stacking . The molecular structure of Trichloro(4-phenylbutyl)silane would likely be influenced by the phenyl and butyl groups, potentially leading to unique steric and electronic effects.
Chemical Reactions Analysis
Trichlorosilanes can undergo various chemical reactions, including hydrolysis and reactions with organolithium compounds to form diorganyl derivatives . They can also be used as silylation reagents for immobilizing functional groups on surfaces, as demonstrated by the immobilization of the Si(CH2SH)3 group on silica . The reactivity of Trichloro(4-phenylbutyl)silane would be expected to be similar, allowing for its use in the functionalization of surfaces or the synthesis of silicon-containing polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of trichlorosilanes are influenced by their molecular structure and the nature of their substituents. For example, the presence of bulky substituents can lead to strong intramolecular steric interactions, as seen in tris(2,4,6-tri-tert-butylphenylthio)silane . The physical properties, such as solubility and melting point, as well as the chemical properties, such as reactivity and stability, would need to be empirically determined for Trichloro(4-phenylbutyl)silane. However, insights can be drawn from related compounds, suggesting that it may exhibit interesting reactivity patterns and potential for forming stable polymeric or surface-bound materials.
Wissenschaftliche Forschungsanwendungen
-
Semiconductor Industry
- Trichlorosilane is a principal precursor to ultrapure silicon, which is used extensively in the semiconductor industry .
- The process involves the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane, followed by rectification and hydrogen reduction .
- The outcome of this process is the production of purified polysilicon, which is a key material in the manufacturing of semiconductors .
-
Organic Synthesis
- Trichlorosilane is frequently used in the synthesis of silicon-containing organic compounds .
- One method involves hydrosilylation, where trichlorosilane is used as a precursor to other useful organosilicon compounds .
- The outcome of this process includes various organosilicon compounds such as octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) .
-
Selective Hydrosilylation
-
Ingredient in Hydrosilylation
-
Production of Silane Coupling Agents
- Trichlorosilane is used in the production of silane coupling agents .
- Silane coupling agents, which are usually γ-functionalised propyl silanes of type X (CH2)3Si(OR)3 (X various functional groups), have the ability to form a durable bond between organic and inorganic materials .
- These agents are used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .
-
Production of Trichloro(3-chloropropyl)silane
- Trichlorosilane can be used in the production of trichloro(3-chloropropyl)silane .
- The process involves the use of a Rh(I) catalyst to selectively form trichloro(3-chloropropyl)silane .
- The outcome of this process is the formation of trichloro(3-chloropropyl)silane with improved efficiency and selectivity .
-
Production of Polysilicon
- Trichlorosilane is the basic ingredient used in the production of purified polysilicon .
- The process involves the conversion of trichlorosilane to silicon, hydrochloric acid, and chlorine .
- The outcome of this process is the production of purified polysilicon, which is a key material in the semiconductor industry .
-
Production of Silane Coupling Agents
- Trichlorosilane is an important key intermediate to access various silane coupling agents via simple nucleophilic substitution reaction and alcoholysis of trichlorosilyl group .
- Silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .
-
Production of Various Organosilicon Compounds
Eigenschaften
IUPAC Name |
trichloro(4-phenylbutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSHKGIWUBHUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533519 | |
| Record name | Trichloro(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(4-phenylbutyl)silane | |
CAS RN |
17886-88-3 | |
| Record name | Trichloro(4-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbutyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



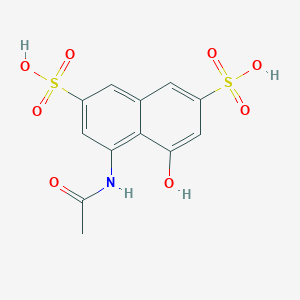
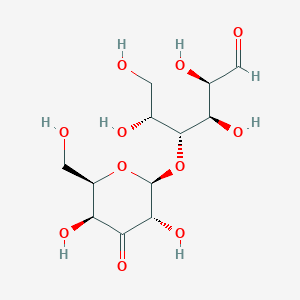
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
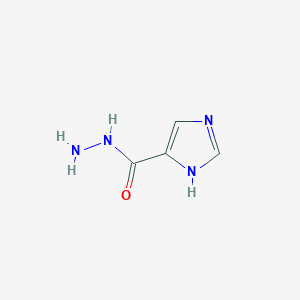
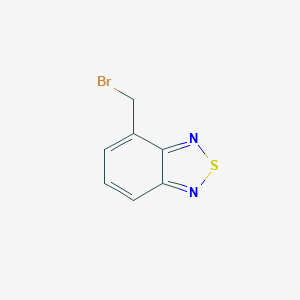
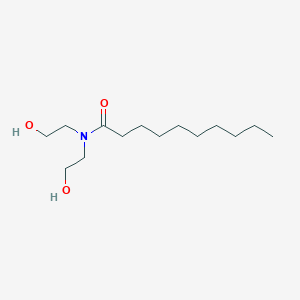
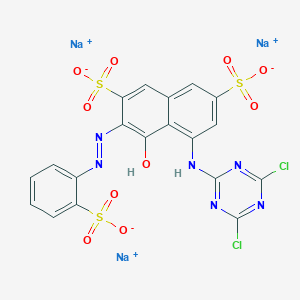
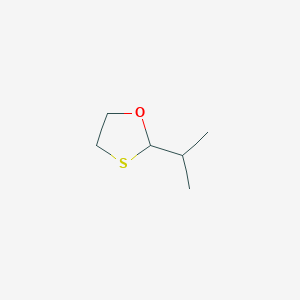
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
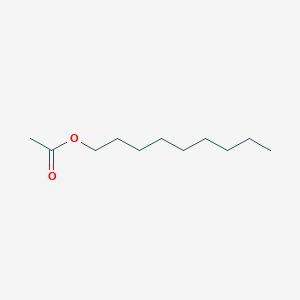
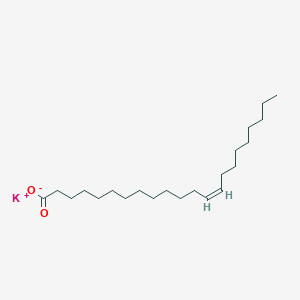
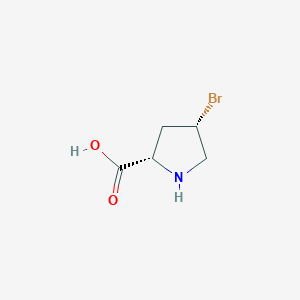
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
